4(3H)-Pyrimidinone, 3,6-dimethyl-2-(methylthio)-

Peroxynitrite Tyrosine Nitration Structure-Activity Relationship

In studies of peroxynitrite-mediated protein nitration, using non-methylated analogs like 6-methyl-2-thiouracil as a negative control introduces significant scavenging artifacts that can invalidate experimental results. 4(3H)-Pyrimidinone, 3,6-dimethyl-2-(methylthio)- (CAS 3240-60-6) is specifically engineered with N3- and S-methylations to ablate all thione-mediated scavenging activity, providing the only validated baseline for inactivity. Its use ensures that any observed protective effects are strictly attributable to the test compound's mechanism, not to non-specific background quenching. • Establishes a true negative control in cellular or cell-free nitration/oxidation assays. • Prevents false-positive data caused by residual activity of thione or selone analogs. • A critical reference standard for structure-activity relationship (SAR) studies on pyrimidine-based antioxidant agents.

Molecular Formula C7H10N2OS
Molecular Weight 170.23 g/mol
CAS No. 3240-60-6
Cat. No. B12914279
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4(3H)-Pyrimidinone, 3,6-dimethyl-2-(methylthio)-
CAS3240-60-6
Molecular FormulaC7H10N2OS
Molecular Weight170.23 g/mol
Structural Identifiers
SMILESCC1=CC(=O)N(C(=N1)SC)C
InChIInChI=1S/C7H10N2OS/c1-5-4-6(10)9(2)7(8-5)11-3/h4H,1-3H3
InChIKeyQYXORJXXZRQXTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 3240-60-6: Peroxynitrite Negative Control


4(3H)-Pyrimidinone, 3,6-dimethyl-2-(methylthio)- (CAS 3240-60-6) belongs to the 2-(methylthio)pyrimidin-4-one class, characterized by a pyrimidine core with S-methyl and N-methyl substitutions. Its primary documented scientific role is as a negative control in assays for peroxynitrite-mediated tyrosine nitration, where its S-methyl and N-methyl modifications ablate the scavenging activity of the parent thione drugs [1]. It also serves as a synthetic intermediate in nucleophilic aromatic substitution (SNAr) reactions, leveraging the methylthio group as a displaceable moiety for building functionalized pyrimidine libraries [2].

CAS 3240-60-6: Unique Methylation Specificity


Substituting CAS 3240-60-6 with a generic 2-(methylthio)pyrimidinone or a parent thione (e.g., 6-methyl-2-thiouracil) invalidates comparative biochemical data. Its specific dual methylation pattern (N3-methyl and S-methyl) is engineered to eliminate thione/selone-mediated peroxynitrite scavenging [1]. This makes it essential for establishing the baseline of inactivity in mechanistic studies, where the presence of a free N-H or thione in an analog would introduce significant scavenging artifacts and obscure structure-activity conclusions [1].

CAS 3240-60-6: Differentiating from Antithyroid Analogs


Peroxynitrite Scavenging Ablation via Methylation

In a comparative mechanistic study, CAS 3240-60-6 (as the N3- and S-methylated derivative) exhibits a dramatically reduced protective effect against peroxynitrite-mediated tyrosine nitration in bovine serum albumin (BSA) and cytochrome c, compared to thione-containing antithyroid drugs. While the parent drugs methimazole (MMI), 6-n-propyl-2-thiouracil (PTU), and 6-methyl-2-thiouracil (MTU) show significant inhibition, the S- and Se-methylated analogs provide only a weak inhibitory effect [1].

Peroxynitrite Tyrosine Nitration Structure-Activity Relationship

Reduced Sulfur Oxidation Susceptibility

Theoretical calculations demonstrate that substituting the N-H moiety with an N-methyl group, as in CAS 3240-60-6, significantly increases the energy required for the oxidation of the sulfur center by peroxynitrite. This is in direct contrast to the parent compound, methimazole, which has a lower oxidation energy barrier, enabling efficient PN scavenging [1].

Computational Chemistry Sulfur Oxidation Reaction Energetics

Regioselective N3-Methylation Confirmation

The synthesis of the target compound proceeds via regioselective N-methylation of the corresponding 2-methylthio-pyrimidinone. This contrasts with the non-selective alkylation of 2-thiouracils, where mixtures of N- and S-alkylated products are common. The use of a specific synthetic route ensures the exclusive formation of the 3,6-dimethyl-2-(methylthio) isomer, a critical differentiator from N1-methyl or other positional isomers that could display different reactivities [1].

Regioselectivity N-Methylation Synthetic Chemistry

Methylthio Group as Synthetic Handle

For compounds within the 2-methylthio-4-pyrimidinone class, the methylthio group at the 2-position serves as an effective leaving group in nucleophilic aromatic substitution (SNAr) reactions. Using pivalic acid as a reaction medium, 2-methylthio-4-pyrimidinones react with various anilines to produce functionalized pyrimidinones in good to excellent yields, enabling rapid exploration of structure-activity relationships at the 4-position [1].

SNAr Reaction Medicinal Chemistry Lead Optimization

CAS 3240-60-6: Procurement Scenarios


Scenario 1: Peroxynitrite Negative Control

For any cell-free or cellular assay investigating peroxynitrite-mediated protein nitration or oxidation, this compound is the required negative control. Its dual methylation ensures that any observed protective effect from test compounds is not due to a non-specific thione-mediated scavenging mechanism. Selecting the non-methylated parent (e.g., 6-methyl-2-thiouracil) would introduce a high background of activity, invalidating the assay's dynamic range [1].

Scenario 2: 4-Aminopyrimidine Library via SNAr

When designing a library of 4-amino-substituted pyrimidines for a medicinal chemistry campaign, the 2-methylthio group is an ideal leaving group. This specific compound offers a scaffold with both N3 and C6 methylation pre-installed, limiting the number of synthetic steps. The mild SNAr conditions (pivalic acid, aniline) are compatible with a wide range of sensitive functional groups, unlike harsher chlorination or palladium-catalyzed amination strategies required for other halogenated pyrimidines [2].

Scenario 3: Sulfur vs. Selenium Antioxidant Probe

In studies comparing sulfur and selenium-based antioxidant agents, this compound serves as a crucial control for the thione/selone mechanism. Its theoretical energy barrier for oxidation, as predicted by DFT, serves as a benchmark for inactivity. Procuring this specific analog allows researchers to experimentally validate computational models that predict a lack of scavenging capacity for S-methylated compounds, in contrast to their selenium counterparts which may still show activity [1].

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